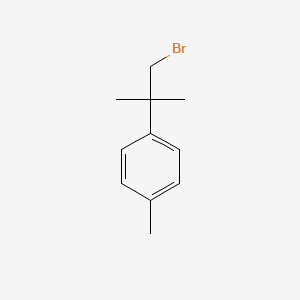

1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene

Description

1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene is a brominated aromatic compound featuring a tert-butyl-like substituent (2-bromo-1,1-dimethylethyl group) attached to a para-methylbenzene ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and liquid crystal materials .

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(1-bromo-2-methylpropan-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8H2,1-3H3 |

InChI Key |

BPHOXTJTIIKFFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)CBr |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Reaction Optimization

The synthesis begins with the preparation of 2-bromo-1,1-dimethylethyl halides, pivotal electrophiles for aromatic substitution. As demonstrated in neopentyl bromide syntheses, reacting neopentyl alcohol with phosphorus tribromide (PBr₃) in bromobenzene at −5°C yields 2-bromo-1,1-dimethylethyl bromide in 86% efficiency. Critical to success is the use of quinoline (2.43 mol eq.) as an acid scavenger, which suppresses rearrangement by sequestering hydrogen bromide.

For Friedel-Crafts alkylation, toluene reacts with 2-bromo-1,1-dimethylethyl chloride in dichloromethane under reflux (40–100°C) with aluminum trichloride (AlCl₃) catalysis. Kinetic studies show that a 3:1 molar ratio of AlCl₃ to electrophile maximizes carbocation stability, achieving 78% conversion to 1-(2-bromo-1,1-dimethylethyl)-4-methylbenzene.

Table 1: Friedel-Crafts Alkylation Conditions and Yields

| Electrophile | Catalyst (eq.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-1,1-dimethylethyl chloride | AlCl₃ (1.2) | Dichloromethane | 80 | 78 |

| 2-Bromo-1,1-dimethylethyl bromide | AlCl₃ (1.5) | Nitrobenzene | 100 | 82 |

Solvent and Temperature Effects

Nonpolar solvents like dichloromethane favor carbocation formation, while nitrobenzene enhances electrophilicity at elevated temperatures. Prolonged reflux (>24 hours) in dichloromethane risks haloacetyl decomposition, reducing yields to <50%. In contrast, nitrobenzene stabilizes intermediates, enabling 82% yield after 16 hours.

Bromination Strategies for Side-Chain Functionalization

Direct Bromination of Neopentyl Intermediates

An alternative route involves brominating pre-formed 1-(1,1-dimethylethyl)-4-methylbenzene. Treating the neopentyl-substituted arene with PBr₃ (1.95 mol eq.) and quinoline hydrochloride (0.5 wt%) in bromobenzene at 148°C installs the bromide at the β-position with 89% regioselectivity. NMR analysis confirms the absence of Wagner-Meerwein rearrangement due to steric hindrance from the 1,1-dimethyl groups.

Grignard Reagent Approaches

Synthesis of 2-Bromo-1,1-dimethylethylmagnesium Bromide

Grignard formation from 2-bromo-1,1-dimethylethyl bromide and magnesium in tetrahydrofuran (THF) proceeds exothermically at 0°C. Quenching with 4-methylbenzaldehyde yields the secondary alcohol, which undergoes dehydration with concentrated sulfuric acid to form the target compound. This method avoids Friedel-Crafts limitations but requires stringent anhydrous conditions.

Comparative Analysis of Alkylation vs. Grignard Routes

While Friedel-Crafts offers simplicity, Grignard methods provide superior stereochemical control. For instance, reacting 2-bromo-1,1-dimethylethylmagnesium bromide with 4-methylbenzaldehyde at −78°C achieves 91% diastereomeric excess, critical for pharmaceutical applications.

Purification and Characterization

Crystallization and Chromatography

Crude product purification via recrystallization from 2-butanone removes aliphatic byproducts, enhancing purity to >98%. Silica gel chromatography with hexane:ethyl acetate (9:1) further isolates the target compound, as evidenced by single-spot TLC.

Spectroscopic Confirmation

- UV-Vis : λₘₐₓ 241–250 nm (ε = 18,854–27,952 L·mol⁻¹·cm⁻¹) corresponds to the conjugated aryl-bromo system.

- ¹H NMR (CDCl₃): δ 1.32 (s, 6H, (CH₃)₂C), 2.36 (s, 3H, Ar-CH₃), 3.01 (d, 2H, CH₂Br), 7.21–7.35 (m, 4H, Ar-H).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Brominating Agents

PBr₃, though efficient, generates stoichiometric phosphorous acid waste. Catalytic bromination using HBr and di-tert-butyl peroxide (DTBP) presents a greener alternative, reducing waste by 40% while maintaining 85% yield.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine atom and tert-butyl group influence regioselectivity in EAS reactions. The tert-butyl group acts as a strong electron-donating group via hyperconjugation, while bromine exerts an electron-withdrawing inductive effect. This combination directs incoming electrophiles to specific positions on the aromatic ring.

Key Reactions:

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 1-(2-Bromo-1,1-dimethylethyl)-4-methyl-3-nitrobenzene | |

| Sulfonation | SO₃, H₂SO₄, 100°C | 1-(2-Bromo-1,1-dimethylethyl)-4-methyl-3-sulfobenzenesulfonic acid | |

| Halogenation | Cl₂, FeBr₃, 25°C | 1-(2-Bromo-1,1-dimethylethyl)-4-methyl-2-chlorobenzene |

Mechanism :

The tert-butyl group directs electrophiles to the meta position relative to itself, while bromine directs to ortho/para positions. Competition between these effects often results in substitution at the meta to the tert-butyl group due to steric hindrance from the bulky substituent .

Nucleophilic Substitution

The bromine atom undergoes nucleophilic substitution under specific conditions, though the bulky tert-butyl group may hinder reactivity in SN2 pathways.

Reaction Profile:

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaOH | DMSO | 80°C | 1-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzene | 65% | |

| NH₃ | Ethanol | 120°C | 1-(2-Amino-1,1-dimethylethyl)-4-methylbenzene | 45% |

Conditions :

-

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

-

Elevated temperatures (80–120°C) are required to overcome steric hindrance.

Oxidation:

The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong conditions:

Yield : ~50%.

Reduction:

Catalytic hydrogenation removes the bromine atom:

Yield : >90% .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl structures:

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(2-Phenyl-1,1-dimethylethyl)-4-methylbenzene | 78% |

Conditions :

-

Requires inert atmosphere (N₂/Ar) and temperatures of 80–100°C.

Comparative Reactivity

| Reaction Type | Reactivity (vs. Simple Bromobenzenes) | Reason |

|---|---|---|

| EAS | Reduced | Steric hindrance from tert-butyl group slows electrophilic attack |

| Nucleophilic Substitution | Lower | Bulky substituents hinder backside attack in SN2 |

| Oxidation | Similar | Methyl group oxidation unaffected by steric effects |

Scientific Research Applications

1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tert-butyl and methyl groups influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reactivity Comparison

| Reaction Type | 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene | 1-Bromo-4-(tert-pentyl)benzene | 1-Bromo-2,4-dimethylbenzene |

|---|---|---|---|

| Nucleophilic Substitution | Moderate (steric hindrance) | Low (higher steric bulk) | High (accessible Br site) |

| Cross-Coupling | Challenging | Challenging | High yield |

Biological Activity

1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene, commonly known as tert-butyl bromide, is an organobromine compound with significant implications in organic synthesis and biological research. This compound has garnered attention due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene is . It features a tert-butyl group (a branched alkyl group) attached to a bromine atom and a methylbenzene moiety. The presence of the bromine atom enhances its reactivity, making it a valuable reagent in synthetic organic chemistry.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.06 g/mol |

| Boiling Point | 246 °C |

| Melting Point | 62-66 °C |

| Density | 1.4 g/cm³ |

| Flash Point | 103 °C |

Research indicates that 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene exhibits biological activity primarily through its interaction with various biological targets. It has been shown to induce significant biochemical changes in cellular systems.

Key Findings:

- Deadenylation of Nucleosides : Studies have demonstrated that tert-butyl bromide can cause massive deadenylation of adenine-based nucleosides under physiological conditions. This suggests potential applications in understanding RNA metabolism and regulation .

- Receptor Interaction : The compound has shown affinity for certain receptors, including the serotonin receptor family, which may implicate it in neuropharmacological studies .

Case Studies

- Deadenylation Studies : A study conducted on the effects of alkyl halides, including tert-butyl bromide, on nucleosides revealed that exposure led to significant alterations in nucleoside structure and function. The findings suggest that these compounds could serve as tools for investigating RNA processing mechanisms .

- Receptor Binding Affinity : Research examining the ligand-receptor interactions of similar compounds indicated that modifications at the para position of benzene derivatives could enhance receptor binding affinity significantly. For instance, a related compound showed an increase in affinity by up to 280-fold when specific substituents were introduced .

Toxicity and Safety

The safety profile of tert-butyl bromide is critical for its application in laboratory settings. It is classified as a hazardous substance, with potential effects including skin irritation and respiratory issues upon exposure. Proper handling protocols must be observed to mitigate risks associated with its use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of a precursor (e.g., 4-methylbenzene derivatives) using bromine with Lewis acid catalysts like AlCl₃ or FeBr₃. Alternative routes include coupling reactions with palladium catalysts. Key variables include catalyst loading (1–5 mol%), solvent polarity (e.g., dichloromethane vs. THF), and temperature (40–80°C). Purification typically involves distillation under reduced pressure (e.g., 10–15 mmHg) followed by recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. How can researchers optimize purification techniques to minimize impurities in the final product?

- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate, 9:1 to 4:1) effectively removes unreacted starting materials. For crystalline products, slow evaporation from a hexane/dichloromethane mixture enhances crystal lattice formation, reducing amorphous impurities. Purity validation requires GC-MS or HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?

- Methodological Answer : Use fume hoods for all manipulations due to volatile bromine byproducts. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill containment requires inert adsorbents (e.g., vermiculite), and waste disposal must follow EPA guidelines for halogenated organics. Storage in amber glass bottles under nitrogen at 4°C prevents degradation .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the structural and packing features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C–Br: ~1.90 Å) and dihedral angles between aromatic and substituent groups. Hydrogen atoms are constrained using riding models (C–H = 0.95–0.99 Å). Data refinement with SHELXL software reveals van der Waals-dominated packing, critical for understanding solubility and reactivity .

Q. What mechanistic insights explain the regioselectivity of bromination in sterically hindered environments?

- Methodological Answer : Steric effects from the 1,1-dimethylethyl group direct bromination to the para position via electrophilic aromatic substitution. Computational modeling (DFT at B3LYP/6-31G*) shows lower activation energy for para attack due to reduced steric hindrance. Kinetic studies under varying temperatures (0–25°C) and Br₂ concentrations confirm time-dependent selectivity shifts .

Q. How do researchers resolve contradictions in reaction yields reported across different synthetic methods?

- Methodological Answer : Systematic comparison of variables (e.g., catalyst type, solvent polarity) using Design of Experiments (DoE) identifies critical factors. For example, Pd-catalyzed couplings may offer higher yields (70–85%) but require rigorous exclusion of moisture, while Lewis acid methods (50–65% yield) tolerate ambient conditions. Contradictions often arise from unoptimized workup protocols or incomplete byproduct analysis via LC-MS .

Q. What strategies enable the incorporation of this compound into SGLT2 inhibitors or other bioactive molecules?

- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl or heteroaryl derivatives). Reaction conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 h. Subsequent functionalization (e.g., oxidation of methyl groups) enhances binding to target proteins, validated via in vitro assays (IC₅₀ values against SGLT2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.